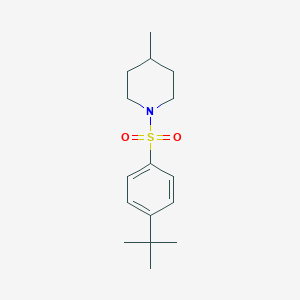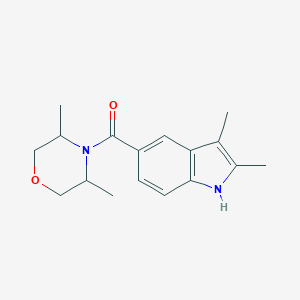![molecular formula C18H10N2O4 B241677 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as NPD, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule has a unique structure that makes it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is not completely understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects. Studies have suggested that it can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to modulate the expression of several genes and proteins that are involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit low toxicity in normal cells, which is an important consideration for the development of new drugs. One of the limitations of using 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of new drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and to identify potential molecular targets for its anti-cancer activity. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione as a potential cancer therapy.
Synthesemethoden
The synthesis of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several different methods. One of the most common approaches is the reaction of 2-nitrobenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst such as acetic anhydride. This reaction yields the intermediate 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, which can be further converted to 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione by nitration with nitric acid.
Wissenschaftliche Forschungsanwendungen
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this molecule exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the development of new therapies for a variety of diseases.
Eigenschaften
Produktname |
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione |
|---|---|
Molekularformel |
C18H10N2O4 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
5-nitro-2-phenylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10N2O4/c21-17-14-8-4-5-11-9-13(20(23)24)10-15(16(11)14)18(22)19(17)12-6-2-1-3-7-12/h1-10H |
InChI-Schlüssel |
YPHKEMZEYMQDDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)




![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)

![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)